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For researchers, scientists, and drug development professionals, understanding the genetic

interaction network of key cellular regulators is paramount. This guide provides a

comprehensive comparison of synthetic lethal interactions with mutations in BUR1, a cyclin-

dependent kinase crucial for transcriptional elongation and cell cycle progression in

Saccharomyces cerevisiae. The data presented here is derived from a landmark global genetic

interaction study, offering a quantitative foundation for further investigation and potential

therapeutic targeting.

Abstract
Mutations in the BUR1 gene, encoding a cyclin-dependent kinase, have been shown to be

synthetically lethal with a variety of other gene mutations, revealing critical functional

relationships and cellular pathways. This guide summarizes the significant synthetic lethal

interactions of BUR1 identified through a large-scale Synthetic Genetic Array (SGA) screen.

We present quantitative data for the strongest interactions, detail the experimental protocols for

SGA analysis and validation, and provide visual diagrams of the BUR1 signaling pathway and

experimental workflows to facilitate a deeper understanding of these genetic relationships.

I. Quantitative Analysis of BUR1 Synthetic Lethal
Interactions
The following tables summarize the most significant negative genetic interactions (synthetic

lethal or sick) identified for a BUR1 mutant allele from a comprehensive Synthetic Genetic
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Array (SGA) screen. The data is sourced from the supplementary materials of the study by

Costanzo et al., Science 2016, which mapped a global genetic interaction network in yeast.

A negative genetic interaction score (SGA score) indicates that the double mutant exhibits a

more severe fitness defect than expected from the individual mutants, suggesting a synthetic

lethal or sick relationship. A lower (more negative) score signifies a stronger negative

interaction. The p-value indicates the statistical significance of the observed interaction.

Table 1: Top 20 Negative Genetic Interactions with bur1
Allele
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Interacting Gene Gene Description SGA Score p-value

spt5-194

Subunit of the DRB-

sensitivity-inducing

factor (DSIF) complex,

involved in

transcription

elongation.

-0.42 < 0.001

ctk1Δ

Cyclin-dependent

kinase involved in

transcription

elongation and 3'-end

processing.

-0.38 < 0.001

spt4Δ

Subunit of the DRB-

sensitivity-inducing

factor (DSIF) complex,

involved in

transcription

elongation.

-0.35 < 0.001

vac17Δ
Vacuole inheritance

protein.
-0.33 < 0.001

kin28-16

Subunit of TFIIH, a

kinase involved in

transcription initiation

and DNA repair.

-0.31 < 0.001

vac8Δ

Armadillo-repeat

protein involved in

vacuole inheritance

and membrane fusion.

-0.29 < 0.001
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rtf1Δ

Component of the

Paf1 complex,

involved in

transcription

elongation and

histone modification.

-0.28 < 0.001

paf1Δ

Component of the

Paf1 complex,

involved in

transcription

elongation and

histone modification.

-0.27 < 0.001

leo1Δ

Component of the

Paf1 complex,

involved in

transcription

elongation.

-0.26 < 0.001

ctr9Δ

Component of the

Paf1 complex,

involved in

transcription

elongation.

-0.25 < 0.001

cdc73Δ

Component of the

Paf1 complex,

involved in

transcription

elongation and mRNA

export.

-0.24 < 0.001

set2Δ

Histone

methyltransferase that

methylates histone H3

at lysine 36.

-0.23 < 0.001

hpr1Δ Component of the

THO complex,

-0.22 < 0.001
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involved in

transcription

elongation and mRNA

export.

tho2Δ

Component of the

THO complex,

involved in

transcription

elongation and mRNA

export.

-0.21 < 0.001

mft1Δ

Component of the

THO complex,

involved in

transcription

elongation and mRNA

export.

-0.20 < 0.001

sub1Δ

PC4-like transcription

coactivator, involved

in transcription

initiation and

elongation.

-0.19 < 0.005

dst1Δ

Transcription

elongation factor

TFIIS.

-0.18 < 0.005

bre1Δ

E3 ubiquitin ligase

that

monoubiquitinates

histone H2B.

-0.17 < 0.005

lsm1Δ

Component of the

Lsm1-7-Pat1 complex,

involved in mRNA

decapping and decay.

-0.16 < 0.01

ccr4Δ Catalytic subunit of

the Ccr4-Not

-0.15 < 0.01
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deadenylase complex.

Note: The specific bur1 allele used in the screen was a temperature-sensitive allele. The SGA

scores and p-values are indicative of the fitness of the double mutants at a semi-permissive

temperature.

II. Experimental Protocols
The identification of synthetic lethal interactions with BUR1 mutations was primarily achieved

through Synthetic Genetic Array (SGA) analysis, a high-throughput method for systematically

creating double mutants in yeast.

A. Synthetic Genetic Array (SGA) Analysis
Objective: To systematically generate an array of double mutants by crossing a query strain

carrying a bur1 mutation with an array of deletion mutants for all non-essential genes in yeast

and to score the fitness of the resulting double mutants.

Methodology:

Query Strain Construction: A query strain of Saccharomyces cerevisiae with a specific bur1
allele (e.g., a temperature-sensitive allele) is constructed in a specific genetic background

suitable for SGA (e.g., containing markers for selection).

Mating: The bur1 query strain is mated with an ordered array of ~5000 viable haploid

deletion mutants, each corresponding to a single non-essential gene. This is typically

performed on solid medium using a robotic platform to handle the high-density arrays.

Diploid Selection: The resulting diploid cells, heterozygous for both the bur1 allele and the

deletion allele, are selected on a medium that selects for the markers present in both parent

strains.

Sporulation: The diploid cells are then transferred to a medium that induces meiosis and

sporulation, resulting in the formation of haploid spores.

Haploid Double Mutant Selection: A series of selective plating steps are performed to select

for haploid cells that carry both the bur1 mutation and the deletion mutation. This involves
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selecting for the appropriate mating type and the markers associated with both mutations.

Colony Size Measurement and Analysis: The final array of double mutants is grown on solid

medium, and the colony size of each double mutant is quantified using automated image

analysis. The fitness of each double mutant is calculated by normalizing its colony size to

that of control colonies.

Genetic Interaction Score Calculation: A genetic interaction score (SGA score) is calculated

for each double mutant. This score represents the difference between the observed fitness of

the double mutant and the expected fitness, which is calculated based on the fitness of the

two single mutants. A negative score indicates a synthetic sick or lethal interaction. Statistical

significance (p-value) is also calculated for each interaction.

B. Validation of Synthetic Lethal Interactions: Spot
Assay
Objective: To qualitatively validate the synthetic lethal interactions identified in the high-

throughput SGA screen.

Methodology:

Strain Construction: Haploid yeast strains carrying the bur1 mutation, the single gene

deletion of interest, and the double mutation are constructed using standard yeast genetic

techniques. A wild-type strain is used as a control.

Cell Culture and Serial Dilution: The yeast strains are grown in liquid culture to mid-log

phase. The cultures are then normalized to the same optical density (OD), and a series of

10-fold serial dilutions are prepared.

Spotting: A small volume (e.g., 5 µL) of each dilution is spotted onto solid agar plates. The

plates may contain standard growth medium or medium with specific stressors (e.g.,

temperature shifts for temperature-sensitive alleles).

Incubation: The plates are incubated at the appropriate temperature for 2-3 days.

Phenotypic Analysis: The growth of the different strains is visually compared. A synthetic

lethal interaction is confirmed if the double mutant shows significantly reduced or no growth
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compared to the single mutants and the wild-type strain.

III. Visualizing BUR1's Network and Experimental
Design
A. BUR1 Signaling Pathway
The following diagram illustrates the key known signaling pathway involving BUR1 in the

regulation of cell cycle progression, highlighting its parallel function with the TORC1 pathway.
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[https://www.benchchem.com/product/b15542163#synthetic-lethal-interactions-with-bur1-
mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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